1,2,3,6,7,8-Hexahydro-as-indacen-4-amine
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Overview
Description
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine is an organic compound with the molecular formula C12H15N It is a derivative of indacene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine typically involves the hydrogenation of indacene derivatives. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the indacene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity. The compound can be purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Fully saturated indacene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8-Hexahydro-as-indacen-4-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of biological molecules. The compound’s polycyclic structure allows it to fit into hydrophobic pockets, potentially affecting protein conformation and function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine: Similar structure but differs in the position of hydrogenation.
Indacene: The parent compound without hydrogenation.
Hexahydroindacene derivatives: Various derivatives with different functional groups.
Uniqueness
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,2,3,6,7,8-hexahydro-as-indacen-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-7-8-3-1-4-9(8)10-5-2-6-11(10)12/h7H,1-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEINQRHPWQUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C3CCCC3=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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